molecular formula C39H52N2O12S B12677406 Rifamycin, 3-((2-aminoethyl)thio)- CAS No. 13724-90-8

Rifamycin, 3-((2-aminoethyl)thio)-

Cat. No.: B12677406
CAS No.: 13724-90-8
M. Wt: 772.9 g/mol
InChI Key: CDTZUJGBFABJDP-RHGWMRLMSA-N
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Description

Rifamycin, 3-((2-aminoethyl)thio)-, is a semisynthetic derivative of the rifamycin class, a group of ansamycin antibiotics derived from Amycolatopsis rifamycinica. Rifamycins are characterized by a naphthoquinone core fused to a long aliphatic ansa chain, which enables binding to bacterial RNA polymerase (RNAP) and inhibition of transcription . The 3-((2-aminoethyl)thio)- modification introduces a sulfur-containing side chain at the C3 position, likely altering pharmacokinetic properties, target affinity, or solubility compared to parent compounds.

Properties

CAS No.

13724-90-8

Molecular Formula

C39H52N2O12S

Molecular Weight

772.9 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-(2-aminoethylsulfanyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate

InChI

InChI=1S/C39H52N2O12S/c1-17-11-10-12-18(2)38(49)41-28-32(46)26-25(33(47)36(28)54-16-14-40)27-35(22(6)31(26)45)53-39(8,37(27)48)51-15-13-24(50-9)19(3)34(52-23(7)42)21(5)30(44)20(4)29(17)43/h10-13,15,17,19-21,24,29-30,34,43-47H,14,16,40H2,1-9H3,(H,41,49)/b11-10+,15-13+,18-12-/t17-,19+,20+,21+,24-,29-,30+,34+,39-/m0/s1

InChI Key

CDTZUJGBFABJDP-RHGWMRLMSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCCN)O)O)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCCN)O)O)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Rifamycin, 3-((2-aminoethyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

Scientific Research Applications

Rifamycin, 3-((2-aminoethyl)thio)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Rifampin (Rifamycin SV derivative)

  • Structure: Rifampin features a hydrazone group at the C3/C4 positions instead of the 2-aminoethylthio moiety.
  • Mechanism : Binds to the β-subunit of RNAP, blocking transcription initiation.
  • Activity : Broad-spectrum against Mycobacterium tuberculosis (MTB), Staphylococcus aureus, and Gram-negative bacteria.
  • Research Finding : Rifampin-resistant strains often carry mutations in the rpoB gene (RNAP β-subunit), a common issue across rifamycins .

Geldanamycin

  • Structure: A benzoquinone ansamycin lacking the naphthoquinone core but sharing the ansa chain architecture.
  • Mechanism : Inhibits Hsp90 chaperone protein, disrupting oncogenic protein folding (unrelated to RNAP inhibition).
  • Activity : Anticancer and antifungal properties.
  • Research Finding : Like rifamycin, geldanamycin’s biosynthetic pathway utilizes a flexible loading module for starter-unit diversity, enabling structural analogs .

2-Aminothiazole Derivatives (Non-rifamycin)

  • Structure: Contain a thiazole ring with an amino group, distinct from rifamycin’s ansa structure.
  • Mechanism : Variable; some inhibit mycobacterial enzymes (e.g., InhA in MTB).
  • Activity: Select compounds (e.g., N-[(4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amides) show antitubercular activity comparable to rifampin .

Comparative Data Table

Compound Core Structure Target Key Modification Primary Activity Resistance Mechanism
Rifamycin, 3-((2-aminoethyl)thio)- Naphthoquinone ansa Bacterial RNAP C3 2-aminoethylthio group Anticipated broad-spectrum Likely rpoB mutations
Rifampin Naphthoquinone ansa Bacterial RNAP C3/C4 hydrazone MTB, Staphylococci rpoB mutations
Geldanamycin Benzoquinone ansa Eukaryotic Hsp90 No naphthoquinone Anticancer, antifungal HSP90 overexpression
2-Aminothiazole derivatives Thiazole ring Mycobacterial InhA Amino-thiazole substituents Antitubercular Enzyme mutation

Detailed Research Findings

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